

In Silico Modeling of CSPGAK Peptide-CD206 Interaction: A Technical Guide

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Compound of Interest

Compound Name: H-Cys-Ser-Pro-Gly-Ala-Lys-OH

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The mannose receptor, CD206, expressed on the surface of M2-like tumor-associated macrophages (TAMs), has emerged as a promising target for cancer immunotherapy. The CSPGAK peptide, also known as mUNO, has been identified as a ligand that specifically binds to a novel epitope on CD206, distinct from its carbohydrate-binding domains. This technical guide provides an in-depth overview of the in silico modeling of the CSPGAK peptide's interaction with CD206, offering a comprehensive resource for researchers in drug development and molecular modeling. We detail the computational and experimental methodologies employed to characterize this interaction, present the available quantitative data, and elucidate the potential downstream signaling pathways.

Introduction

The tumor microenvironment plays a critical role in cancer progression and immunosuppression. Tumor-associated macrophages (TAMs), particularly those with an M2-like phenotype, are key components of this environment, contributing to tumor growth, angiogenesis, and metastasis. The mannose receptor (CD206), a C-type lectin, is a hallmark of M2-like macrophages and represents an attractive target for therapeutic intervention.[1]

The heptapeptide CSPGAK (mUNO) was discovered through in vivo phage display and has been shown to selectively target CD206-expressing TAMs.[1] Computational studies have been



instrumental in elucidating the binding mechanism of CSPGAK to CD206, revealing a unique binding site between the C-type lectin domains 1 and 2 (CTLD1 and CTLD2).[2][3] This guide will delve into the in silico approaches used to model this interaction, providing a technical framework for similar research endeavors.

CSPGAK Peptide and CD206 Receptor The CSPGAK (mUNO) Peptide

The CSPGAK peptide is a linear seven-amino-acid sequence (Cys-Ser-Pro-Gly-Ala-Lys). Its cyclic version, CSPGAKVRC, was initially identified, but studies have shown that the linear form is responsible for CD206 binding.[1]

The CD206 Mannose Receptor

CD206 is a 175 kDa transmembrane protein primarily expressed on macrophages and dendritic cells.[4] Its extracellular portion consists of an N-terminal cysteine-rich ricin-like domain, a fibronectin type II (FNII) repeat, and eight C-type lectin domains (CTLDs).[5] While the CTLDs are known to bind mannose, fucose, and N-acetylglucosamine, the CSPGAK peptide interacts with a distinct, previously untargeted epitope.[2][3]

In Silico Modeling of the CSPGAK-CD206 Interaction

In silico modeling has been pivotal in understanding the structural basis of the CSPGAK-CD206 interaction. The primary methods employed are molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For the CSPGAK-CD206 interaction, blind docking approaches have been used, where the entire receptor surface is searched for potential binding sites.

Experimental Protocol: Molecular Docking

Protein and Peptide Preparation:



- The 3D structure of the extracellular domain of human CD206 is obtained from homology modeling or existing crystal structures. Missing residues are modeled using tools like SWISS-MODEL.[2]
- The 3D structure of the CSPGAK peptide is generated using peptide building tools.
- Docking Software:
 - Hierarchical peptide docking algorithms, such as HPEPDOCK, are utilized for blind and flexible peptide docking.[6]
- Docking Simulation:
 - To account for receptor flexibility, an ensemble of receptor conformations can be generated from a molecular dynamics simulation trajectory. These conformations are clustered, and representative structures from the most populated clusters are used for docking.[6]
 - The docking algorithm samples a vast number of binding poses of the flexible peptide on the surface of the receptor conformations.
- Scoring and Analysis:
 - The generated poses are scored based on a scoring function that estimates the binding free energy. Poses with the best scores are then analyzed.
 - Analysis of the top-ranked poses for the CSPGAK-CD206 interaction revealed a highaffinity binding site located in a loop connecting CTLD1 and CTLD2. Other potential binding sites with lower affinity were identified in the FNII and cysteine-rich domains.[2]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the peptide-receptor complex over time, allowing for the assessment of binding stability and the characterization of intermolecular interactions.

Experimental Protocol: Molecular Dynamics Simulation



System Setup:

- The top-ranked docked complex of CSPGAK and CD206 is used as the starting structure.
- The complex is placed in a simulation box (e.g., a cubic or dodecahedron box) and solvated with a water model (e.g., TIP3P).[6][7]
- Ions (e.g., Na+ and CI-) are added to neutralize the system and mimic physiological ionic strength.

· Force Field:

- A suitable force field, such as CHARMM or AMBER, is chosen to describe the atomic interactions.[6][8]
- Simulation Parameters (Example using GROMACS):
 - Energy Minimization: The system is energy-minimized to remove steric clashes.
 - Equilibration: The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature). This allows the solvent to relax around the protein-peptide complex and the system to reach the desired temperature and pressure.
 - Production Run: A production MD simulation is run for a significant duration (e.g., microsecond timescale) to sample the conformational space of the complex.

Analysis:

- Root Mean Square Deviation (RMSD): To assess the stability of the complex.
- Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and peptide.
- Hydrogen Bond Analysis: To identify stable hydrogen bonds between the peptide and the receptor.
- Interaction Energy Calculation: To quantify the strength of the interaction.



MD simulations of the CSPGAK-CD206 complex have shown that the interaction is stable and mediated by a network of hydrogen bonds, electrostatic interactions, and aromatic interactions. [2] The simulations also revealed that the binding of mUNO can induce a conformational change in CD206, causing a "closing" of the L-shaped structure of the receptor.[2]

Quantitative Data

While a precise dissociation constant (Kd) for the original CSPGAK (mUNO) peptide is not readily available in the cited literature, a rationally designed, more stable variant named MACTIDE, which incorporates the mUNO sequence, has been developed. Binding studies with MACTIDE provide valuable quantitative insights.

Ligand	Receptor	Method	Binding Affinity (Kd)	Reference
MACTIDE	Recombinant CD206	Quartz Crystal Microbalance (QCM)	15-fold lower than mUNO	[6]
RP-182	Human CD206	Microscale Thermophoresis (MST)	~8 μM	[9]
RP-182	Murine CD206	Microscale Thermophoresis (MST)	~19 µM	[9]

Note: A lower Kd value indicates a higher binding affinity. The development of MACTIDE with a significantly improved affinity highlights the potential for peptide engineering to enhance targeting of CD206.[6]

Experimental Validation

The in silico predictions have been corroborated by experimental data, primarily through fluorescence anisotropy assays.

Experimental Protocol: Fluorescence Anisotropy



· Reagents:

- Fluorescently labeled CSPGAK peptide (e.g., FAM-CSPGAK).
- Recombinant human or mouse CD206 protein.
- Binding buffer.

Procedure:

- A constant concentration of the fluorescently labeled peptide is incubated with increasing concentrations of the receptor protein.
- The fluorescence anisotropy of the solution is measured at equilibrium using a plate reader.

Data Analysis:

- The change in anisotropy is plotted against the receptor concentration.
- The data is fitted to a binding equation to determine the dissociation constant (Kd).

Fluorescence anisotropy experiments have confirmed a direct interaction between FAM-labeled CSPGAK and recombinant human and mouse CD206.[1][2] These studies also demonstrated that the binding is specific, as no significant interaction was observed with a control protein (CD163) or a scrambled peptide.[1][2]

CD206 Signaling Pathway

While CD206 itself lacks intrinsic signaling motifs in its cytoplasmic tail, it can modulate immune responses by interacting with other receptors and signaling pathways.[5] Recent evidence suggests that CD206 activation can lead to the recruitment of Toll-like receptors (TLRs), specifically TLR1 and TLR2, forming a trimeric complex.[10] This complex can then recruit the adaptor protein MyD88, leading to the activation of the NF-kB signaling pathway and the production of pro-inflammatory cytokines.[10]

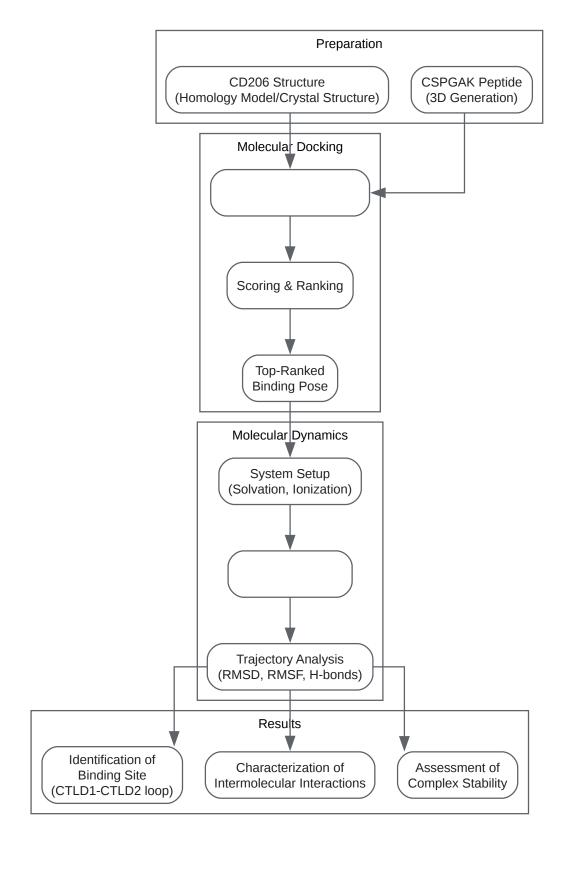
The binding of CSPGAK to its unique epitope on CD206 may induce a conformational change that facilitates this crosstalk with the TLR signaling pathway, leading to the reprogramming of



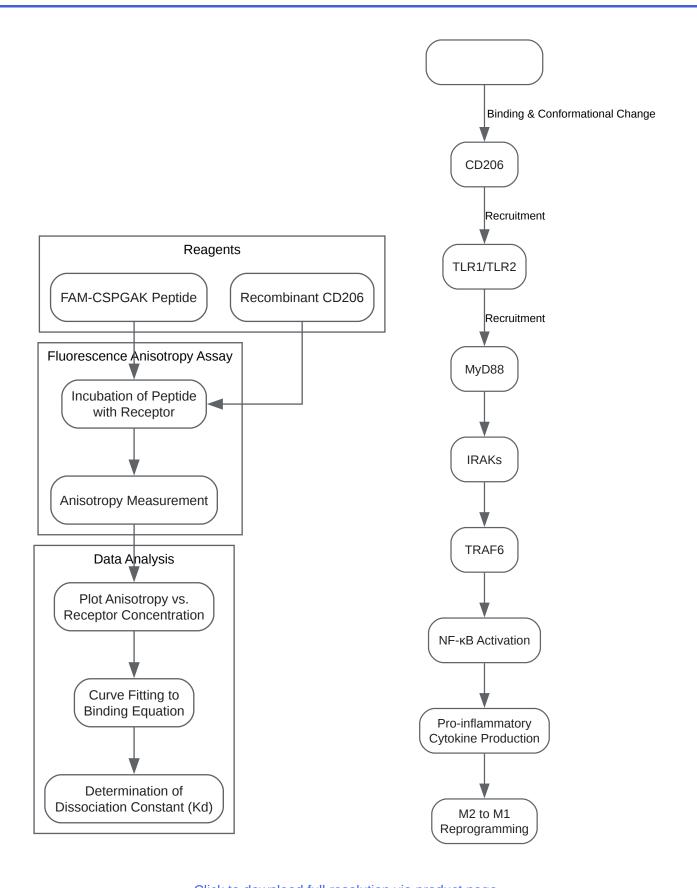
TAMs from an immunosuppressive M2-like phenotype to a more pro-inflammatory, anti-tumoral M1-like phenotype.

Visualizations In Silico Modeling Workflow









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